molecular formula C14H18F2N2OS B5775809 1-Cyclopentyl-3-[2-(difluoromethoxy)-5-methylphenyl]thiourea

1-Cyclopentyl-3-[2-(difluoromethoxy)-5-methylphenyl]thiourea

Cat. No.: B5775809
M. Wt: 300.37 g/mol
InChI Key: LBMZIEXLYZYWRQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-[2-(difluoromethoxy)-5-methylphenyl]thiourea is a chemical compound with the molecular formula C14H18F2N2OS and a molecular weight of 300.37 g/mol This compound is known for its unique structural features, including a cyclopentyl group, a difluoromethoxy group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-[2-(difluoromethoxy)-5-methylphenyl]thiourea typically involves the reaction of 2-(difluoromethoxy)-5-methylphenyl isothiocyanate with cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-[2-(difluoromethoxy)-5-methylphenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Cyclopentyl-3-[2-(difluoromethoxy)-5-methylphenyl]thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-[2-(difluoromethoxy)-5-methylphenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-3-[2-(trifluoromethoxy)-5-methylphenyl]thiourea
  • 1-Cyclopentyl-3-[2-(difluoromethoxy)-4-methylphenyl]thiourea
  • 1-Cyclopentyl-3-[2-(difluoromethoxy)-5-ethylphenyl]thiourea

Uniqueness

1-Cyclopentyl-3-[2-(difluoromethoxy)-5-methylphenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-cyclopentyl-3-[2-(difluoromethoxy)-5-methylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2OS/c1-9-6-7-12(19-13(15)16)11(8-9)18-14(20)17-10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMZIEXLYZYWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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